molecular formula C10H11NO B3270844 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 535935-88-7

6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Cat. No. B3270844
CAS RN: 535935-88-7
M. Wt: 161.2 g/mol
InChI Key: UBBKLVNNHBPPLX-UHFFFAOYSA-N
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Description

6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one , also known by its IUPAC name 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one , is a chemical compound with the molecular formula C10H15NO . It falls within the class of heterocyclic compounds and exhibits interesting properties due to its unique ring structure .


Synthesis Analysis

This compound serves as an intermediate in the synthesis of pharmaceutical and biological compounds. Notably, it can be utilized for the creation of new propargylated 1-pyrindane derivatives, analogous to Rasagiline (an antiparkinsonian agent) .

Additionally, a study published in the journal Green Chemistry demonstrated the successful synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water. The catalytic system employed Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant, achieving high yield and excellent chemoselectivity .


Molecular Structure Analysis

The molecular formula of 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is C10H15NO . Its IUPAC name indicates that it is a cyclic compound with a cyclopenta[b]pyridinone core, featuring an ethyl group at position 6 .


Chemical Reactions Analysis

The compound’s primary reactivity lies in its ring structure, which can participate in various reactions. For instance, it can undergo oxidation reactions to form related analogues, as demonstrated in the synthesis studies mentioned earlier .


Physical And Chemical Properties Analysis

  • InChI Code : InChI=1S/C10H15NO/c1-2-7-6-8-4-3-5-11-9(8)10(7)12/h7,11H,2-6H2,1H3

Future Directions

: Sigma-Aldrich : ChemicalBook : Green Chemistry : NIST Chemistry WebBook

properties

IUPAC Name

6-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-6-8-4-3-5-11-9(8)10(7)12/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBKLVNNHBPPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(C1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 5-methyl-6,7-dihydro-1-benzothiophen-4(5H)-one but substituting 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and iodoethane, and making non-critical variations provided the title compound as a oil:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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